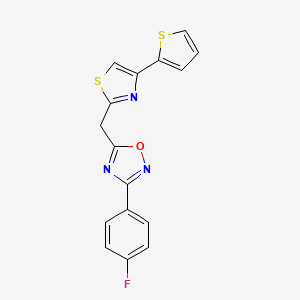
3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest due to their pharmacological importance. Paper describes the synthesis of a morpholine-fused 1,3,4-oxadiazole derivative by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. Similarly, paper reports the synthesis of a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP method with a 6-311++G (d,p) basis set. Paper discusses the synthesis of new 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety through a multistep reaction. These papers highlight the diverse synthetic routes and the importance of substituents in the oxadiazole ring for biological activity.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. Paper confirms the structure of the synthesized compound through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, which shows that the compound belongs to the monoclinic system. Paper focuses on the DFT study of the molecular structure, bond lengths, and angles, while paper uses Gaussian09 software to optimize the molecular structure and vibrational frequencies of a potential chemotherapeutic agent. These studies provide a detailed understanding of the molecular geometry and stability of the compounds.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be inferred from the Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential. Paper indicates that the nitrogen atom in the oxadiazole ring is the site for electrophilic attack, suggesting a potential for various chemical reactions. Paper also discusses the charge transfer within the molecule and the stability arising from hyper-conjugative interactions, which are crucial for understanding the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure and reactivity. Paper reports the lattice parameters and residual factor from X-ray diffraction studies, which are indicative of the compound's crystalline nature. Paper and provide insights into the vibrational wavenumbers and intensities, which are essential for understanding the compound's stability and reactivity. The molecular electrostatic potential surface analysis in paper and the NBO analysis in paper are valuable for predicting the sites of chemical reactivity and the potential for non-linear optical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave-Assisted Synthesis
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with 1,3,4-oxadiazole, among other heterocycles. These compounds displayed antimicrobial, antiurease, and antilipase activities, demonstrating the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry Başoğlu et al., 2013.
Fluorescence Quenching
Naik et al. (2018) investigated novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing via fluorescence quenching, suggesting applications in chemical sensing and environmental monitoring Naik et al., 2018.
Biological Activities
Anticancer Properties
A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives showed promising anticancer activity against a variety of cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer treatment Aboraia et al., 2006.
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as nematicides Liu et al., 2022.
Material Science Applications
Polymer Synthesis
Hamciuc et al. (2005) reported the preparation of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating the application of 1,3,4-oxadiazole in the development of high-performance polymers with potential uses in electronics and coatings Hamciuc et al., 2005.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS2/c17-11-5-3-10(4-6-11)16-19-14(21-20-16)8-15-18-12(9-23-15)13-2-1-7-22-13/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMSZTYOZKZAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

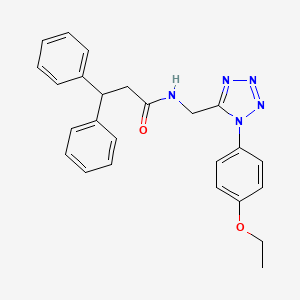
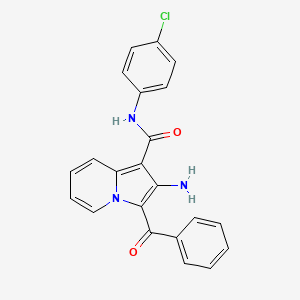

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)

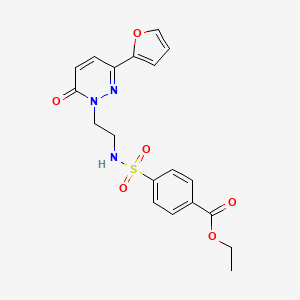
![Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate](/img/structure/B2558227.png)
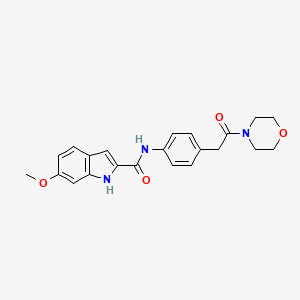

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)